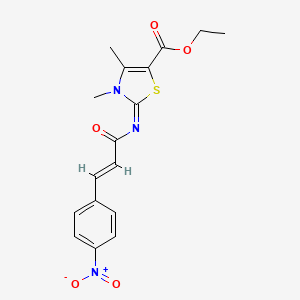
(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole-based compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its activity against key enzymes and its implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Acrylamide Moiety : Contributes to its reactivity and potential biological activity.
- Nitrophenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
Molecular Formula
The molecular formula of this compound is C15H16N4O4S, with a molecular weight of approximately 348.38 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thiazole Derivatives : Starting from appropriate thiazole precursors.
- Acrylamide Formation : Reaction with acrylate derivatives to introduce the acrylamide functionality.
- Final Coupling : Combining the thiazole and nitrophenyl groups through condensation reactions.
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of various thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its biological activity:
| Enzyme | IC50 (nM) | Relative Potency (%) | Reference |
|---|---|---|---|
| Acetylcholinesterase | 103.24 | >50 | |
| Butyrylcholinesterase | Moderate | 25–50 | |
| Lipoxygenase | Moderate | <25 |
The compound exhibited significant inhibition against acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Its IC50 value indicates a strong potential for treating conditions like Alzheimer's disease.
Molecular docking studies suggest that the compound interacts favorably within the active site of AChE, with binding orientations similar to known inhibitors such as donepezil. Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site gorge .
Case Studies
- Alzheimer's Disease Models : In vitro studies have demonstrated that derivatives similar to this compound show promise in reducing amyloid plaque formation in neuronal cultures.
- Anti-inflammatory Activity : Compounds with similar thiazole structures have been tested for their ability to inhibit lipoxygenase, suggesting potential anti-inflammatory properties which could be beneficial in conditions like asthma and arthritis .
Propriétés
IUPAC Name |
ethyl 3,4-dimethyl-2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)15-11(2)19(3)17(26-15)18-14(21)10-7-12-5-8-13(9-6-12)20(23)24/h5-10H,4H2,1-3H3/b10-7+,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAVNLCDXYUORL-XAHHDGSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














